molecular formula C21H28N2O2S B5036531 1-Cyclopropyl-5-[4-(3-methylphenyl)sulfanylpiperidine-1-carbonyl]piperidin-2-one

1-Cyclopropyl-5-[4-(3-methylphenyl)sulfanylpiperidine-1-carbonyl]piperidin-2-one

Cat. No.: B5036531
M. Wt: 372.5 g/mol
InChI Key: BBYVWCLVLVWGOL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-[4-(3-methylphenyl)sulfanylpiperidine-1-carbonyl]piperidin-2-one is a complex organic compound characterized by a cyclopropyl group, a piperidine ring, and a sulfanyl group attached to a methylphenyl moiety

Preparation Methods

The synthesis of 1-Cyclopropyl-5-[4-(3-methylphenyl)sulfanylpiperidine-1-carbonyl]piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the piperidine ring through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the piperidine derivative with the methylphenyl moiety under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Cyclopropyl-5-[4-(3-methylphenyl)sulfanylpiperidine-1-carbonyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-5-[4-(3-methylphenyl)sulfanylpiperidine-1-carbonyl]piperidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-[4-(3-methylphenyl)sulfanylpiperidine-1-carbonyl]piperidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopropyl-5-[4-(3-methylphenyl)sulfanylpiperidine-1-carbonyl]piperidin-2-one can be compared with similar compounds such as:

    1-Cyclopropyl-5-[4-(phenyl)sulfanylpiperidine-1-carbonyl]piperidin-2-one: Differing by the absence of the methyl group on the phenyl ring.

    1-Cyclopropyl-5-[4-(3-chlorophenyl)sulfanylpiperidine-1-carbonyl]piperidin-2-one: Differing by the presence of a chlorine atom instead of a methyl group.

    1-Cyclopropyl-5-[4-(3-methylphenyl)aminopiperidine-1-carbonyl]piperidin-2-one: Differing by the presence of an amino group instead of a sulfanyl group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-5-[4-(3-methylphenyl)sulfanylpiperidine-1-carbonyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-15-3-2-4-19(13-15)26-18-9-11-22(12-10-18)21(25)16-5-8-20(24)23(14-16)17-6-7-17/h2-4,13,16-18H,5-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYVWCLVLVWGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2CCN(CC2)C(=O)C3CCC(=O)N(C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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